molecular formula C22H19FN4O3 B6552562 (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040655-81-9

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552562
CAS No.: 1040655-81-9
M. Wt: 406.4 g/mol
InChI Key: WMMNEJYGOWREPP-UHFFFAOYSA-N
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Description

The compound “(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a heterocyclic hybrid molecule featuring both 1,3-oxazole and 1,2,3-triazole rings. Key structural attributes include:

  • Oxazole moiety: A 5-methyl-2-phenyl-substituted oxazole at position 4, esterified via a methylene linker.
  • Triazole core: A 5-methyl-1H-1,2,3-triazole-4-carboxylate group substituted with a 3-fluoro-4-methylphenyl group at the N1 position.

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-13-9-10-17(11-18(13)23)27-14(2)20(25-26-27)22(28)29-12-19-15(3)30-21(24-19)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMNEJYGOWREPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20F1N3O3C_{21}H_{20}F_{1}N_{3}O_{3}, with a molecular weight of approximately 415.4 g/mol. The structural complexity arises from the combination of oxazole and triazole rings, which are known for their diverse biological activities.

Structural Representation

ComponentDescription
Oxazole Ring A five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Triazole Ring A five-membered ring containing three nitrogen atoms, known for its role in medicinal chemistry.
Phenyl Groups Aromatic rings that enhance the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxazole and triazole moieties exhibit significant antimicrobial properties. For instance, a related study evaluated the antimicrobial efficacy of various derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A study conducted on structurally similar compounds found that derivatives with oxazole and triazole rings demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.21μM0.21\,\mu M against Pseudomonas aeruginosa and E. coli .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound were assessed against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents.

Data Table: Cytotoxicity Results

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHCT-11615.0
Target CompoundMCF-7TBD
Target CompoundHCT-116TBD

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies suggest strong binding interactions with DNA gyrase, crucial for bacterial DNA replication .
  • Antifungal Activity : Related compounds have shown selective antifungal action against Candida species, indicating a broader spectrum of activity .

Pharmacokinetic Properties

Pharmacokinetic analysis indicates favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds similar to the target molecule. These properties are essential for determining the viability of the compound in clinical settings.

ADME Characteristics

PropertyDescription
Absorption High bioavailability expected due to lipophilic nature.
Distribution Predicted to distribute well in tissues due to phenyl groups.
Metabolism Likely undergoes phase I and phase II metabolic reactions.
Excretion Primarily renal excretion anticipated based on molecular weight.

Comparison with Similar Compounds

Isostructural Halogen-Substituted Derivatives

Compounds 4 and 5 from , and 5 are structurally analogous to the target compound but differ in substituents and heterocyclic frameworks:

  • Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Key Comparisons :

Feature Target Compound Compound 4/5
Core Heterocycle Oxazole-triazole hybrid Thiazole-pyrazole-triazole hybrid
Substituents 3-Fluoro-4-methylphenyl, methyl groups 4-Chloro/fluoro-phenyl, dihydropyrazole
Crystallography Not reported Triclinic, P¯1 symmetry, two independent molecules per asymmetric unit
Bioactivity Not reported Compound 4 shows antimicrobial activity

Structural Implications :

  • The thiazole-pyrazole core in Compounds 4/5 introduces conformational rigidity compared to the oxazole-triazole system in the target compound.
  • Halogen substitution (Cl in 4 vs. F in 5) minimally affects crystal packing but may influence intermolecular interactions in therapeutic contexts .

Methyl Oxazole Carboxylate Derivatives

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate () shares the oxazole-carboxylate backbone with the target compound but lacks the triazole-phenyl substituents:

  • Functional Impact : The triazole moiety in the target compound may enhance π-π stacking or hydrogen-bonding interactions in biological systems.

Triazole-Containing Analogues

2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide () highlights the role of triazole-thiazole hybrids:

  • Substituent Variance : The trifluoromethylbenzyl group in vs. the 3-fluoro-4-methylphenyl group in the target compound.
  • Bioactivity Potential: Fluorinated aromatic groups are known to enhance metabolic stability and membrane permeability, suggesting shared pharmacokinetic advantages .

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